alpha-Cyano-4-hydroxycinnamic acid
CAS No.: 28166-41-8
Cat. No.: VC0004977
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28166-41-8 |
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Molecular Formula | C10H7NO3 |
Molecular Weight | 189.17 g/mol |
IUPAC Name | (Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5- |
Standard InChI Key | AFVLVVWMAFSXCK-YVMONPNESA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C(/C#N)\C(=O)O)O |
SMILES | C1=CC(=CC=C1C=C(C#N)C(=O)O)O |
Canonical SMILES | C1=CC(=CC=C1C=C(C#N)C(=O)O)O |
Chemical and Structural Properties
Molecular Characteristics
CHCA (CAS 28166-41-8) is a derivative of cinnamic acid featuring a cyano group at the α-position and a hydroxyl group at the para position of the aromatic ring. This configuration confers distinct electronic and steric properties, facilitating interactions with biological targets and analytical substrates .
Table 1: Physicochemical Properties of CHCA
Property | Value | Source |
---|---|---|
Molecular Weight | 189.17 g/mol | |
Melting Point | 245–250°C | |
Density | 1.3175 g/cm³ | |
Solubility in Methanol | 10 mg/mL | |
pKa | 0.85 ± 0.10 | |
Absorption Maximum | ≥2000 at 337 nm |
The compound’s low pKa enhances its solubility in polar organic solvents, making it suitable for matrix-assisted laser desorption/ionization (MALDI) applications . Its UV absorption at 337 nm aligns with nitrogen laser wavelengths, optimizing energy transfer during ionization .
Synthesis and Stability
CHCA is synthesized via Knoevenagel condensation between 4-hydroxybenzaldehyde and cyanoacetic acid. X-ray crystallography reveals a planar structure stabilized by intramolecular hydrogen bonding between the hydroxyl and cyano groups . Stability assays in Dulbecco’s Modified Eagle Medium (DMEM) with 5% fetal bovine serum demonstrate 86% retention of intact CHCA after 12 hours at 37°C, underscoring its robustness in biological environments .
Applications in Analytical Chemistry
MALDI Mass Spectrometry
CHCA’s role as a MALDI matrix revolutionized peptide and oligonucleotide analysis. Its microcrystalline morphology (5–20 µm crystals) provides a homogeneous surface for co-crystallization with analytes, enhancing ion yields by 30–50% compared to traditional matrices like sinapinic acid . Prestructured CHCA layers on target plates enable affinity-based purification, allowing direct analysis of enzymatic digests without prior desalting .
Mechanism of Ionization Enhancement
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Affinity Binding: CHCA’s carboxyl and hydroxyl groups form transient complexes with peptide amines, concentrating analytes at crystallization sites .
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Proton Transfer: The acidic α-cyano group (pKa ≈ 1.5) donates protons to analytes, generating [M+H]⁺ ions with minimal fragmentation .
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Energy Dissipation: CHCA’s conjugated π-system absorbs UV radiation, preventing analyte degradation via rapid energy transfer .
In hyperglycemic chick embryos, 5f reduces neural tube defects by 40% and normalizes sorbitol levels, demonstrating therapeutic potential for diabetic embryopathy .
Monocarboxylate Transporter Modulation
CHCA non-selectively inhibits monocarboxylate transporters (MCTs), blocking lactate efflux in cancer cells. In murine 4T1 triple-negative breast tumors:
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AZD3965 (MCT1 inhibitor) achieves tumor concentrations of 1,670 ± 946 nM.
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CHC (200 mg/kg/day) fails to alter tumor lactate, highlighting MCT4 redundancy .
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AZD3965 increases lung metastases by 35%, suggesting immune suppression via CD8⁺ T-cell depletion .
Parameter | Rating | Source |
---|---|---|
Skin Irritation | H315 | |
Eye Damage | H319 | |
Respiratory Irritation | H335 | |
WGK Germany | 3 (water hazard) |
Future Directions
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Multifunctional ARIs: Hybrid molecules combining CHCA’s scaffold with NO donors may address diabetic neuropathy and retinopathy synergistically .
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MALDI Imaging: Functionalized CHCA derivatives could enable spatial metabolomics in tumor microenvironments .
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MCT1/4 Dual Inhibitors: Co-administration with PD-1 blockers may counteract AZD3965’s pro-metastatic effects in TNBC .
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